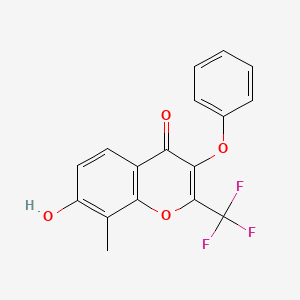

7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O4/c1-9-12(21)8-7-11-13(22)15(23-10-5-3-2-4-6-10)16(17(18,19)20)24-14(9)11/h2-8,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRTXNKVTOWYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes:

Starting Materials: Phenol derivatives, trifluoromethyl ketones, and appropriate aldehydes.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions may convert the chromenone core to dihydrochromenones.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochromenones.

Substitution: Functionalized chromenone derivatives with various substituents.

Scientific Research Applications

Scientific Research Applications

The applications of 7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one span several fields:

Medicinal Chemistry

This compound is being investigated for its pharmacological properties, particularly its potential as an anti-inflammatory and anticancer agent. Studies have shown that derivatives of chromenone compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The trifluoromethyl group is hypothesized to enhance these effects by improving metabolic stability and selectivity towards specific molecular targets.

Biological Research

Research indicates that this compound may interact with specific enzymes and receptors, modulating their activity. For instance, studies on similar chromenone derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential applications in developing anti-inflammatory drugs.

Chemical Synthesis

As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry for creating novel compounds with desired biological activities.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various chromenone derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Research documented in Phytochemistry examined the anti-inflammatory effects of chromenone compounds on animal models of arthritis. The study found that treatment with these compounds resulted in decreased inflammatory markers and improved joint function, suggesting a promising therapeutic avenue for inflammatory diseases.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reactive oxygen species.

Enzyme Inhibition: Inhibits enzymes involved in inflammation and cancer progression.

Signal Transduction: Modulates signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Melting Points and Yields

Key Research Findings

Substituent Effects on Bioactivity :

- The -CF₃ group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Hydroxyl groups at position 7 improve solubility but may reduce membrane permeability .

Computational Insights :

- DFT studies on 6,8-dichloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one revealed optimal bond angles and HOMO-LUMO gaps, suggesting reactivity toward electrophilic targets .

Structural Characterization: Compounds like 3-(4-methoxyphenoxy)-8-(pyrrolidinylmethyl)-2-CF₃-chromen-4-one () were validated via NMR and HRMS, confirming regioselective synthesis .

Biological Activity

7-Hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Key Features:

- Hydroxyl Group : Contributes to antioxidant properties.

- Trifluoromethyl Group : Enhances lipophilicity, potentially increasing bioavailability.

- Phenoxy Group : May facilitate interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by increased caspase activity in treated cells.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential:

- AChE Inhibition : Demonstrated potential as a treatment for neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), with notable activity observed in structure–activity relationship (SAR) studies .

- Tubulin Polymerization : Inhibitory effects on tubulin polymerization were noted, disrupting microtubule dynamics essential for cell division .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various coumarin derivatives, including this compound, against human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Study 2: Enzyme Interaction

In another investigation, the interaction of the compound with AChE was analyzed using molecular docking studies. The results suggested that the trifluoromethyl group plays a critical role in enhancing binding affinity to the enzyme's active site .

Q & A

Q. Key Reaction Conditions :

- Solvent: THF or dichloromethane for polar intermediates.

- Catalysts: FeCl₃ for Lewis acid-mediated cyclization.

- Temperature: Reflux (70–80°C) for optimal yield .

Advanced: How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during refinement?

Answer:

SHELXL Workflow :

Data Integration : Use SHELXS for initial structure solution from X-ray diffraction data.

Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key steps include:

Q. Challenges :

- High Thermal Motion : Trifluoromethyl groups often exhibit dynamic disorder, requiring anisotropic displacement parameter (ADP) constraints.

- Data Resolution : Low-resolution datasets (<1.0 Å) may necessitate rigid-body refinement or omit maps for ambiguous regions .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₈H₁₃F₃O₄: expected 375.0854) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O stretch at ~1650 cm⁻¹) and hydroxyl (O–H stretch at ~3200 cm⁻¹) groups .

Advanced: How do structural modifications (e.g., halogen substitution) at specific positions influence biological activity?

Answer:

Substituent effects are evaluated via structure-activity relationship (SAR) studies :

Q. Methodological Insights :

- Molecular Docking : Predict binding affinity to target enzymes (e.g., cytochrome P450) using AutoDock Vina .

- In Vitro Assays : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7) under standardized conditions (24-h exposure, 10% FBS) .

Data Contradiction: How can researchers resolve discrepancies in reported biological activities of similar chromenone derivatives?

Answer:

Root Causes of Discrepancies :

- Assay Variability : Differences in cell culture conditions (e.g., serum concentration, incubation time) .

- Substituent Purity : Trace impurities (<95% by HPLC) may skew results .

Q. Resolution Strategies :

Meta-Analysis : Pool data from multiple studies (e.g., Cochrane Review) to identify trends.

Control Experiments : Replicate assays with internal standards (e.g., doxorubicin for cytotoxicity) .

Computational Modeling : Use QSAR models to normalize activity data across studies .

Advanced: What strategies optimize the regioselectivity of phenoxy group introduction at position 3?

Answer:

- Directed Ortho-Metalation (DoM) : Use a directing group (e.g., trifluoromethyl) to position the phenoxy moiety via Pd-catalyzed coupling .

- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic aromatic substitution at electron-deficient positions .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., para-substitution) .

Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and isolate intermediates by flash chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.